1-(Diphenylacetyl)-4-(3-phenylpropyl)piperazine belongs to a class of compounds known as aryl-1,4-dialkylpiperazine derivatives. These molecules have garnered significant attention in scientific research due to their ability to interact with monoamine transporters, particularly the dopamine transporter (DAT) and the serotonin transporter (SERT) []. These transporters play crucial roles in regulating neurotransmission in the central nervous system by controlling the reuptake of dopamine and serotonin, respectively [, ]. Compounds exhibiting affinity for DAT and SERT have implications for various neurological and psychiatric disorders and serve as valuable tools in understanding these systems [, , , ].
Applications
Neurological Disorder Research: Compounds with affinity for DAT and SERT are valuable tools in understanding the pathophysiology of neurological disorders like Parkinson's disease, schizophrenia, and depression [, , , ]. They can serve as pharmacological probes to investigate the role of dopamine and serotonin in these conditions.
Drug Development: Molecules targeting DAT and SERT have been explored for therapeutic applications in treating neurological and psychiatric disorders [, , , ]. Understanding the structure-activity relationship of these compounds can aid in designing more effective and selective drugs.
Molecular Imaging: Radiolabeled derivatives of DAT and SERT ligands are utilized in positron emission tomography (PET) imaging to visualize and quantify these transporters in the brain [, ]. This technique allows researchers to study neurotransmitter systems in vivo and monitor disease progression.
Compound Description: GBR 12909 is a potent and selective dopamine transporter (DAT) inhibitor. [, , , , , , , , ] It demonstrates efficacy in reducing cocaine-maintained responding in rhesus monkeys without affecting food-maintained behaviors. [] Studies indicate its metabolism primarily involves CYP3A enzymes in humans. [] GBR 12909 has been investigated in various forms, including radioiodinated derivatives for SPECT imaging, [] and its effects on dopamine and norepinephrine turnover in the brain have been studied. [, ]
Compound Description: GBR 12935 is another potent dopamine reuptake inhibitor, structurally similar to GBR 12909. [, , , , , , , ] Research indicates its potential as a lead compound for developing long-acting cocaine abuse therapeutic agents, particularly through modifications incorporating hydroxyl groups for esterification and subsequent depot injection formulation. []
Compound Description: TB-1-099 was identified as a partial inhibitor of serotonin transporter (SERT) binding, demonstrating an allosteric modulation of SERT binding and function. [] Unlike competitive inhibitors, it affects the apparent Kd of SERT binding in a sigmoidal dose-response manner. [] TB-1-099 also exhibits weak inhibition of DAT binding and noncompetitively inhibits serotonin uptake. []
Compound Description: This compound exhibits subnanomolar affinity (Ki = 0.7 nM) and good selectivity for the DAT (SERT/DAT = 323). []
(3α-[Bis(4′-fluorophenyl)methoxy]-tropane) (AHN 1-055) and (N-allyl-3α-[bis(4′-fluorophenyl)methoxy]-tropane) (AHN 2-005)
Compound Description: AHN 1-055 and AHN 2-005 are benztropine analogs that bind to the DAT and inhibit dopamine uptake. [] Compared to cocaine and GBR 12909, these compounds display a slower onset of both dopamine transporter occupancy and locomotor-stimulant effects. [] This suggests that the rate of DAT occupancy contributes significantly to the behavioral effects of these compounds. []
Compound Description: SA4503 acts as a specific σ1 receptor agonist. [, ] Research suggests its potential antidepressant-like effects in olfactory bulbectomized rats, possibly mediated by NMDA receptors. [] SA4503 has also been shown to influence Iba1 expression in microglia/macrophages after experimental stroke without significantly affecting post-stroke inflammatory mediators. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.